2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide
Description
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core linked via an oxygen atom to an N-phenylacetamide group. This structure is of interest in medicinal chemistry due to the pyrimidinone moiety’s prevalence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAXYGOZXYNAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide typically involves the acylation of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . The use of lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer . This method allows for the efficient synthesis of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome . This binding is facilitated by the chelation of a magnesium ion by the keto oxygen atom and nitrogen atom of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Findings :
Core Structure Variations: The target compound’s pyrido[1,2-a]pyrimidin-4-one core contrasts with the indeno[1,2-b]pyran system in . The latter showed unexpected reactivity during synthesis, producing a dioxo-indenylidene derivative instead of the desired product, highlighting the pyrido-pyrimidinone’s synthetic robustness . Substitutions at the 7-position of the pyrido-pyrimidinone core (e.g., piperazine in ) may enhance solubility or target engagement compared to the target compound’s unmodified core .
Substituent Effects: The N-phenylacetamide group in the target compound lacks stereochemical complexity compared to ’s chiral acetamide derivatives, which require enantioselective synthesis for activity optimization .
Synthetic Accessibility :
- The target compound’s synthesis via straightforward condensation reactions contrasts with the multi-step, stereochemically demanding processes for ’s isomers .
Biological Activity
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a pyrido[1,2-a]pyrimidine moiety with an acetamide group. Its molecular formula is with a molecular weight of approximately 305.32 g/mol. The unique structural elements contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Inhibition of cancer cell proliferation.
- Antiallergic Effects : Potential reduction of allergic responses.
- Anti-inflammatory Activity : Modulation of inflammatory pathways.
Anticancer Activity
Recent studies have demonstrated significant anticancer effects of compounds related to the pyrido[1,2-a]pyrimidine structure. The following table summarizes findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 1.16 | EGFR/BRAFV600E inhibition |
| Quinazoline Derivative | A549 (lung cancer) | 0.85 | Induction of apoptosis via caspase activation |
In vitro assays show that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in the apoptotic pathway.
Antiallergic Activity
The antiallergic properties of the compound were assessed using the passive cutaneous anaphylaxis (PCA) test in animal models. Certain analogues demonstrated promising results, indicating that structural modifications can enhance efficacy against allergic responses. The underlying mechanisms include:
- Inhibition of Histamine Release : Reducing the release of histamine from mast cells.
- Modulation of Cytokines : Altering the levels of pro-inflammatory cytokines involved in allergic reactions.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by interfering with signaling pathways associated with inflammation. This includes:
- Inhibition of NF-kB Activation : Reducing the expression of inflammatory mediators.
- Suppression of COX Enzymes : Decreasing prostaglandin synthesis.
Case Studies
Several case studies highlight the pharmacological profiles and therapeutic potential of similar compounds:
- Study on Quinazoline Derivatives : A series of substituted quinazolines were synthesized and tested for their antiproliferative effects on various cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer potency.
- PCA Test Evaluation : In a study assessing antiallergic activity, certain derivatives demonstrated notable efficacy in reducing allergic responses in animal models, highlighting their potential therapeutic applications in allergy treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
